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Compound of Interest

Compound Name: Euchrestaflavanone-A

Cat. No.: B12427546

Get Quote

Compound Profile & Significance
Euchrestaflavanone A (CAS: 80510-05-0) is a bioactive prenylated flavonoid primarily isolated

from the root bark of species within the Euchresta and Cudrania genera (Fabaceae and

Moraceae families). It is structurally distinct due to its dual prenylation pattern on both the A

and B rings of the flavanone skeleton.

IUPAC Name: (2S)-2-[3-(3-methylbut-2-enyl)-4-hydroxyphenyl]-5,7-dihydroxy-6-(3-methylbut-

2-enyl)-2,3-dihydrochromen-4-one

Molecular Formula: C₂₅H₂₈O₅[1][2]

Molecular Weight: 408.49 g/mol [3]

Key Chemical Class: Diprenylated Flavanone[1]

Solubility Profile: Soluble in MeOH, EtOH, EtOAc, Acetone, DMSO; sparingly soluble in n-

hexane; insoluble in water.

Therapeutic Relevance
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EFA has emerged as a lead compound for cardiovascular therapeutics due to its potent anti-

platelet activity. Unlike non-specific COX inhibitors, EFA operates via a multi-target mechanism

involving cAMP upregulation and glycoprotein IIb/IIIa inhibition, offering a potential pathway for

antithrombotic drugs with reduced bleeding risks.

Natural Sources
The accumulation of EFA is highly tissue-specific, predominantly found in the root bark where

secondary metabolites concentrate for plant defense.

Genus Species Part Used
Primary Co-
Metabolites

Euchresta E. japonica Roots
Maackiain, Medicagol,

Trifolirhizin

Euchresta E. formosana Roots
Euchrenone a,

Formosanatins A-D

Cudrania C. tricuspidata Root Bark

Cudraflavanone A,

Xanthones,

Cudratricusxanthone

A

Azadirachta A. indica Flowers
Naringenin derivatives

(minor source)

Isolation & Purification Protocol
This protocol synthesizes best practices from Euchresta and Cudrania isolation workflows. It

prioritizes the preservation of the prenyl groups, which are susceptible to oxidation and

cyclization under acidic conditions or excessive heat.

Phase 1: Extraction and Partitioning
Objective: Isolate the organophilic fraction containing prenylated flavonoids.

Preparation: Air-dry root bark (1.0 kg) and pulverize to a coarse powder (40 mesh).
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Extraction: Macerate in MeOH (5 L x 3) at room temperature for 72 hours. Avoid refluxing to

prevent thermal degradation.

Concentration: Evaporate solvent in vacuo at <45°C to yield a crude methanolic extract

(~120 g).

Liquid-Liquid Partition:

Suspend crude extract in H₂O (1 L).

Partition successively with n-Hexane (1 L x 3), EtOAc (1 L x 3), and n-BuOH (1 L x 3).

Target Fraction: The EtOAc fraction contains the majority of prenylated flavanones,

including EFA.

Phase 2: Chromatographic Fractionation
Objective: Separate EFA from structurally similar isomers (e.g., Cudraflavanone A,

Euchrestaflavanone C).

Stationary Phase: Silica Gel 60 (0.063–0.200 mm).

Mobile Phase Gradient: n-Hexane : EtOAc (Start 10:1 → End 1:1).

Elution Logic:

Non-polar lipids elute first (100% Hexane).

EFA elutes in the 4:1 to 3:1 Hexane:EtOAc range.

Collect 200 mL fractions and monitor via TLC (Silica gel 60 F₂₅₄; Solvent: Hexane:EtOAc

3:1; Detection: UV 254/365 nm & 10% H₂SO₄ charring).

Phase 3: Purification (The "Polishing" Step)
Objective: Remove chlorophyll and polymeric tannins.

Column: Sephadex LH-20.
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Solvent: 100% MeOH.

Procedure: Load the EFA-rich fraction from Phase 2. Elute isocratically. EFA typically elutes

after the chlorophyll band but before the highly polar glycosides.

Phase 4: Final Isolation (HPLC)
Objective: Achieve >98% purity for biological assays.

System: Semi-preparative RP-HPLC (C18 column, 5 µm, 250 x 10 mm).

Mobile Phase: MeOH : H₂O (85:15 v/v, isocratic).

Flow Rate: 2.0 mL/min.

Detection: UV at 290 nm (Flavanone characteristic absorption).

Retention: EFA typically elutes between 20–30 mins, distinct from its regioisomers.

Visualization: Isolation Workflow
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Caption: Step-by-step fractionation logic for isolating Euchrestaflavanone A from root bark

matrices.

Structural Characterization & Validation
To validate the identity of EFA, the following spectral data must be confirmed. The key

diagnostic feature is the presence of two distinct prenyl chains (one on Ring A, one on Ring B)

and the flavanone H-2/H-3 spin system.

UV Spectroscopy[4][5]
λmax (MeOH): 292 nm, 335 nm (sh).

Shift Reagents:

+AlCl₃: Bathochromic shift (confirms 5-OH).

+NaOAc: No shift (confirms 7-OH is substituted or sterically hindered? Note: In EFA, 7-OH

is free, but 6-prenyl may affect kinetics. Standard flavanones with 7-OH usually shift with

NaOAc. Lack of shift often implies 7-substitution, but for EFA, look for 7-OH signals in

NMR to confirm.)

Nuclear Magnetic Resonance (NMR) Data (in CDCl₃)
The following chemical shifts are diagnostic for EFA.
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Position
δH (ppm),
Multiplicity, J (Hz)

δC (ppm) Assignment Note

2 5.30 (dd, 13.0, 3.0) 78.8
Flavanone C-ring

chiral center

3

3.05 (dd, 17.0,

13.0)2.80 (dd, 17.0,

3.0)

43.2
Flavanone C-ring

methylene

5-OH 12.10 (s) -
Chelated hydroxyl

(Diagnostic)

6 - 112.5
Substituted by Prenyl

Group

8 6.02 (s) 96.0
Isolated A-ring proton

(or H-6 if 8-prenyl)

1' - 131.0 B-ring quaternary

2' 7.15 (d, 2.0) 127.5
B-ring coupling w/ H-

6'

5' 6.80 (d, 8.5) 115.8 Ortho coupling

6' 7.12 (dd, 8.5, 2.0) 125.4 Meta/Ortho coupling

Prenyl-1 (A-Ring)
3.25 (d, 7.0)5.20

(t)1.70 (s), 1.65 (s)

21.5, 121.8, 131.5,

17.8, 25.8
Attached at C-6

Prenyl-2 (B-Ring)
3.35 (d, 7.0)5.30

(t)1.75 (s), 1.72 (s)

28.5, 122.0, 132.0,

17.9, 25.9
Attached at C-3'

Note: Chemical shifts may vary slightly (±0.2 ppm) depending on concentration and solvent

purity. The 5-OH signal at ~12.10 ppm is a critical purity check.

Biological Mechanism of Action[6]
Euchrestaflavanone A is a potent anti-platelet agent. Its mechanism is distinct from aspirin

(COX-1 inhibition) or clopidogrel (P2Y12 inhibition). EFA acts downstream on the signal

transduction pathways that lead to platelet shape change and aggregation.
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Key Pharmacological Targets
cAMP Elevation: EFA inhibits phosphodiesterase (PDE) activity or stimulates adenylate

cyclase, leading to increased intracellular cAMP. High cAMP levels phosphorylate VASP

(Vasodilator-stimulated phosphoprotein), which inhibits actin polymerization and platelet

activation.

GP IIb/IIIa Downregulation: EFA suppresses the activation of the Glycoprotein IIb/IIIa

receptor (integrin αIIbβ3), the final common pathway for platelet aggregation (fibrinogen

binding).

TXA₂ Reduction: It inhibits the formation of Thromboxane A2, a potent vasoconstrictor and

platelet agonist.

Visualization: Anti-Thrombotic Signaling Pathway
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Caption: EFA attenuates thrombosis by elevating cAMP and blocking the GP IIb/IIIa fibrinogen

receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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